

IPN60090 Dihydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *IPN60090 dihydrochloride*

Cat. No.: *B8118261*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the physicochemical properties of **IPN60090 dihydrochloride**, a potent and selective inhibitor of glutaminase-1 (GLS-1). The information is curated for professionals in drug discovery and development, offering critical data on its chemical characteristics, solubility, and biological context.

Core Physicochemical Properties

IPN60090 dihydrochloride is an orally active small molecule that has garnered significant interest for its potential in solid tumor research, particularly in lung and ovarian cancers.^[1] Its excellent physicochemical and pharmacokinetic profiles are key attributes for its therapeutic potential.^{[1][2][3]}

Property	Value	Source
Molecular Formula	C24H29Cl2F3N8O3	[1]
Molecular Weight	605.44 g/mol	[1]
CAS Number	2102101-72-2	[1]
Appearance	Off-white to light yellow solid	[1]
LogP	1.6	[4]
Hydrogen Bond Donor Count	2	[4]
Hydrogen Bond Acceptor Count	11	[4]
Rotatable Bond Count	11	[4]

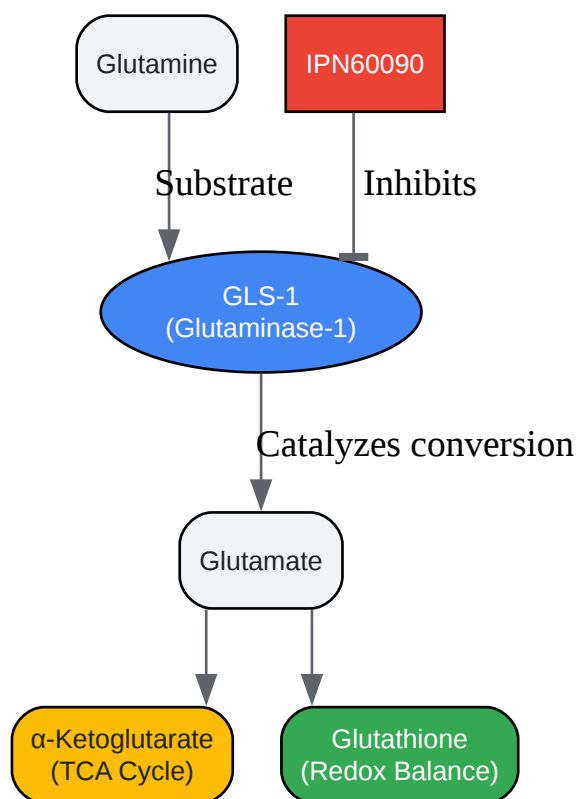
Solubility Profile

The solubility of **IPN60090 dihydrochloride** has been determined in various solvents, which is crucial for both in vitro and in vivo experimental design.

Solvent	Solubility	Notes	Source
DMSO	170 mg/mL (280.79 mM)	Requires sonication; hygroscopic nature of DMSO can affect solubility.	[1]
Water	100 mg/mL (165.17 mM)	Requires sonication.	[1]
Formulation 1	≥ 5 mg/mL (8.26 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.	[1]
Formulation 2	≥ 5 mg/mL (8.26 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline).	[1]
Formulation 3	≥ 5 mg/mL (8.26 mM)	10% DMSO, 90% Corn Oil.	[1]

Biological Activity and Mechanism of Action

IPN60090 is a highly selective inhibitor of the kidney-type glutaminase (GLS-1), with an IC₅₀ of 31 nM.[1][2] It shows no significant activity against the liver-type isoform, GLS-2 (IC₅₀ >50,000 nM).[1][2] By inhibiting GLS-1, IPN60090 blocks the conversion of glutamine to glutamate, a critical step in the metabolic reprogramming of many cancer cells that rely on glutaminolysis for energy and biosynthesis.[5][6][7] This inhibition disrupts the tricarboxylic acid (TCA) cycle and the synthesis of glutathione, which is vital for managing reactive oxygen species.[5]



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Mechanism of Action of IPN60090.

Experimental Protocols

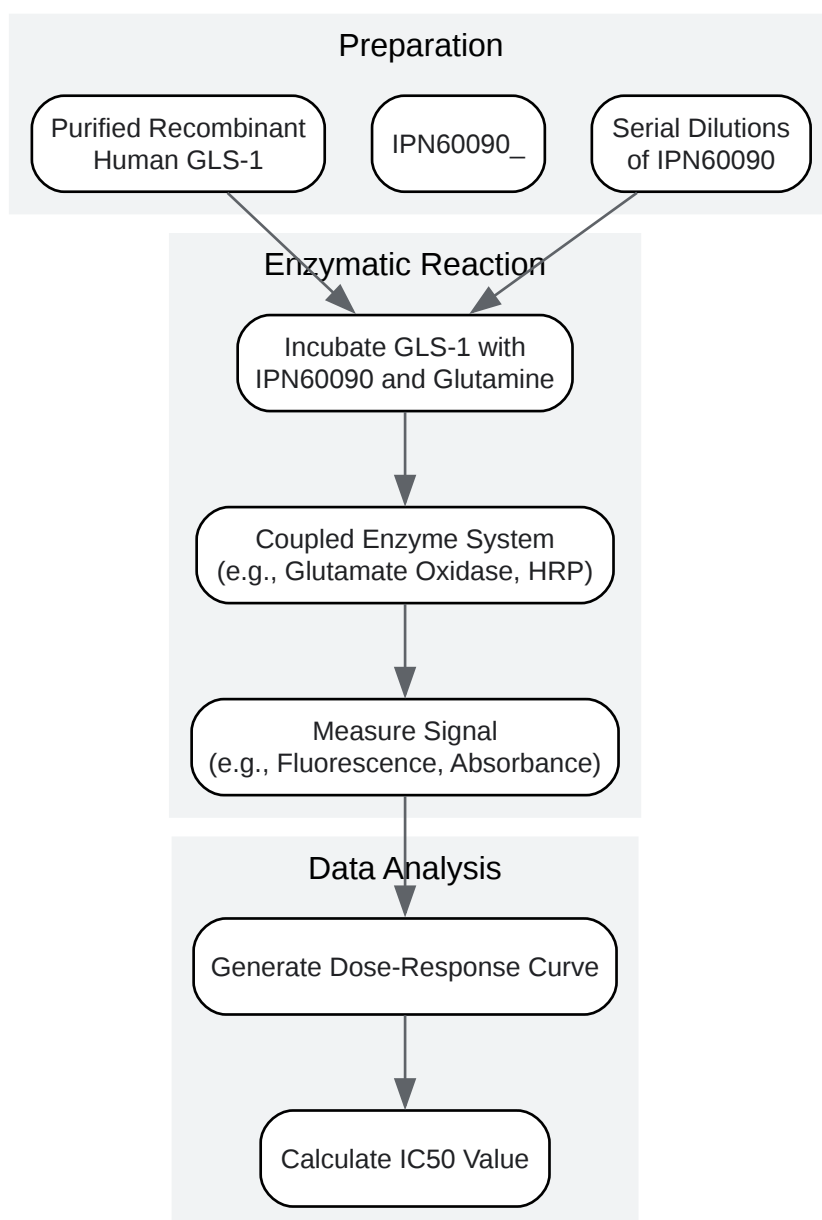
Detailed experimental procedures are critical for the replication and extension of scientific findings. Below are summaries of key experimental methodologies.

Determination of logD, logP, and pKa

While the specific results for pKa are not detailed in the available literature, the methodology for determining these physicochemical parameters is referenced.[5] A common approach involves potentiometric titration or UV-metric methods to determine the pKa. The distribution coefficient (logD) is typically measured at various pH values, and the partition coefficient (logP) is determined for the neutral species.

In Vitro GLS-1 Inhibition Assay

The inhibitory activity of IPN60090 against GLS-1 is assessed using a dual-coupled enzyme assay with purified recombinant human GLS-1 (GAC isoform).[5]



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Workflow for GLS-1 Inhibition Assay.

Cell Proliferation Assay

The effect of IPN60090 on cancer cell growth is evaluated through a cell proliferation assay, for instance, using the A549 human lung carcinoma cell line.[5]

- Cell Seeding: A549 cells are seeded in 96-well plates and allowed to adhere overnight.

- **Compound Treatment:** Cells are treated with a range of concentrations of **IPN60090 dihydrochloride**.
- **Incubation:** The plates are incubated for a specified period (e.g., 72 hours).
- **Viability Assessment:** Cell viability is measured using a reagent such as resazurin or CellTiter-Glo®.
- **Data Analysis:** The results are used to generate a dose-response curve and calculate the IC50 value for cell proliferation inhibition.

In Vivo Oral Dosing Formulation Preparation

For animal studies, **IPN60090 dihydrochloride** is formulated to ensure adequate bioavailability. A typical protocol for preparing an oral dosing solution is as follows:[1]

- Dissolve the required amount of **IPN60090 dihydrochloride** in DMSO to create a stock solution.
- Sequentially add the other co-solvents (e.g., PEG300, Tween-80, and Saline) to the DMSO stock solution.
- Ensure the final solution is clear. Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[1]

Pharmacokinetic Properties

IPN60090 dihydrochloride has demonstrated excellent pharmacokinetic properties in preclinical species.[1][2]

Species	Route	Dose	Cmax	t1/2	F%
Mouse	IV	3 mg/kg	-	1 hour	-
Mouse	PO	10 mg/kg	19 µM	-	89%

Storage and Stability

For long-term storage, **IPN60090 dihydrochloride** solid should be kept at 4°C, sealed, and protected from moisture and light.[1] In solvent, stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month under the same sealed and protected conditions.[1] Repeated freeze-thaw cycles should be avoided.

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